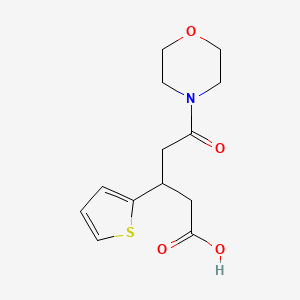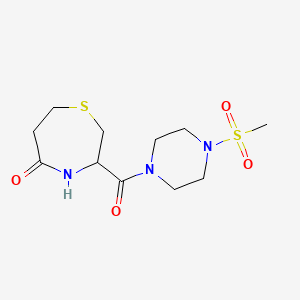
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid (MTPA) is a synthetic organic compound that was first synthesized in the 1970s. MTPA is a versatile compound with potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. MTPA is a five-carbon molecule with a morpholine ring, a thiophene ring, and an oxo group.
作用機序
The mechanism of action of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid is not fully understood. However, it is believed to interact with proteins and enzymes in the cell by forming hydrogen bonds and van der Waals interactions. This interaction allows 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid to act as a substrate for enzymes, and it can also bind to proteins and other molecules in the cell, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid are not fully understood. However, it has been shown to interact with proteins and enzymes in the cell, which can lead to changes in the structure and function of these molecules. It is also believed that 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid can affect the cell's metabolism and energy production, as well as its response to hormones and other signals.
実験室実験の利点と制限
The advantages of using 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in lab experiments include its low cost and availability, its stability in a variety of solvents, and its ability to interact with proteins and enzymes in the cell. The main limitation of using 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict the effects it may have on the cell.
将来の方向性
There are a number of potential future directions for research on 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid. These include further studies into its biochemical and physiological effects, its mechanism of action, and its potential applications in medicinal chemistry and organic synthesis. Additionally, research into its use as a substrate for enzymes and its ability to interact with proteins and other molecules in the cell could lead to new insights into the structure and function of these molecules. Finally, research into its potential applications in biochemistry, such as its ability to affect the cell's metabolism and energy production, could lead to new treatments for diseases and conditions.
合成法
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid can be synthesized using two different methods. The first method involves the reaction of morpholine with 2-thiophenylacetic acid in the presence of a base such as potassium carbonate. This reaction yields 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in a yield of approximately 70%. The second method involves the reaction of morpholine with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction yields 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in a yield of approximately 80%.
科学的研究の応用
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid has been used in a number of scientific research applications. For example, it has been used as a substrate in enzyme-catalyzed reactions, as a building block in the synthesis of more complex molecules, and as a reagent in the synthesis of peptides. It has also been used to study the structure and function of proteins and enzymes, and to study the biochemistry of the cell.
特性
IUPAC Name |
5-morpholin-4-yl-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-12(14-3-5-18-6-4-14)8-10(9-13(16)17)11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNWKGNDKSDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholino-5-oxo-3-(thiophen-2-yl)pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505626.png)
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6505635.png)
![methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6505645.png)
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6505659.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea](/img/structure/B6505663.png)
![3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid](/img/structure/B6505668.png)
![4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505669.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6505671.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6505674.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)
![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)